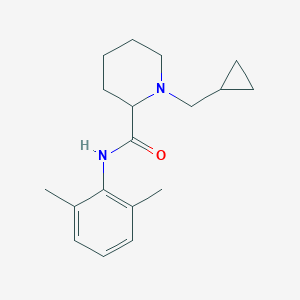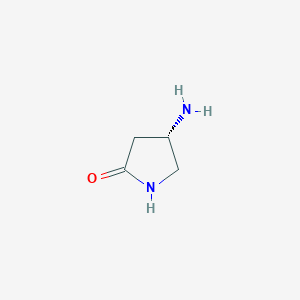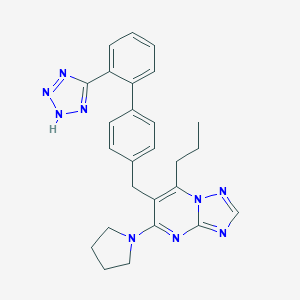
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of various kinases, which play a crucial role in the development and progression of cancer.
Biochemische Und Physiologische Effekte
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- has been found to exhibit various biochemical and physiological effects in the body. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- in lab experiments include its potent activity against various diseases, its ability to inhibit the activity of various enzymes and receptors, and its well-established synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research on (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)-. These include the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as agriculture and environmental science, and the determination of its optimal dosage and administration for use in clinical trials. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound.
Synthesemethoden
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- involves the reaction of 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)-1,2,4-triazolo[1,5-a]pyrimidine with various reagents such as acid chlorides, aldehydes, and ketones. The synthesis of this compound has been optimized to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit potent activity against various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
CAS-Nummer |
168152-86-1 |
|---|---|
Produktname |
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- |
Molekularformel |
C26H27N9 |
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
7-propyl-5-pyrrolidin-1-yl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H27N9/c1-2-7-23-22(25(34-14-5-6-15-34)29-26-27-17-28-35(23)26)16-18-10-12-19(13-11-18)20-8-3-4-9-21(20)24-30-32-33-31-24/h3-4,8-13,17H,2,5-7,14-16H2,1H3,(H,30,31,32,33) |
InChI-Schlüssel |
ALPWHNOWURKVDX-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)N3CCCC3)CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6 |
Kanonische SMILES |
CCCC1=C(C(=NC2=NC=NN12)N3CCCC3)CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6 |
Andere CAS-Nummern |
168152-86-1 |
Synonyme |
2-propyl-4-pyrrolidin-1-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]me thyl]-1,5,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



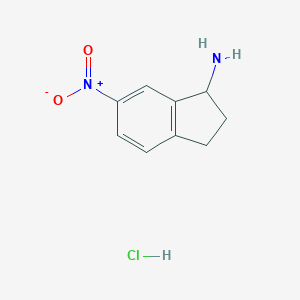
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
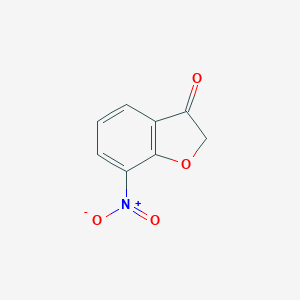
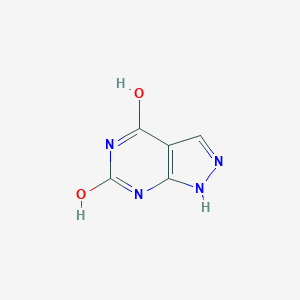
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)
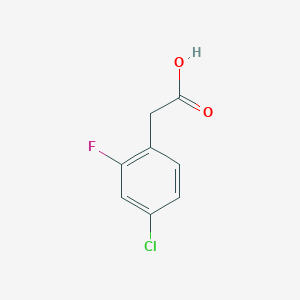
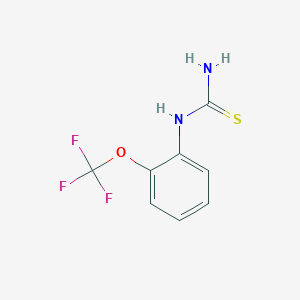
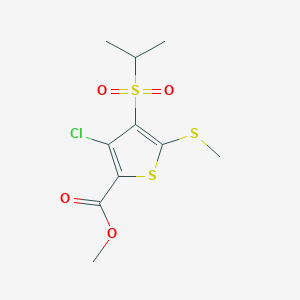
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
